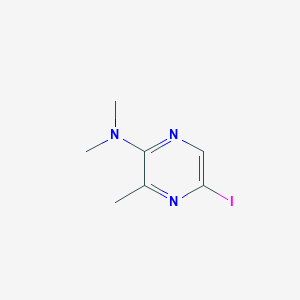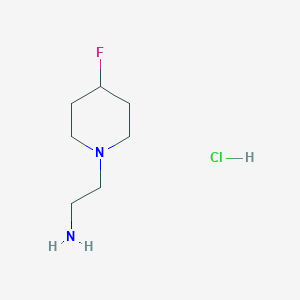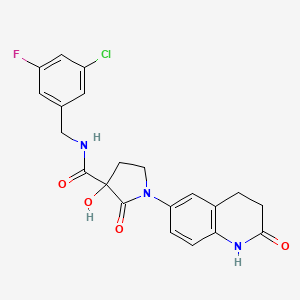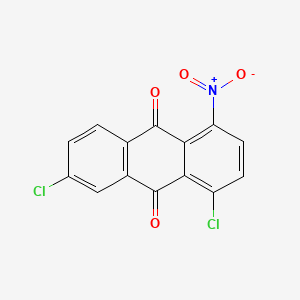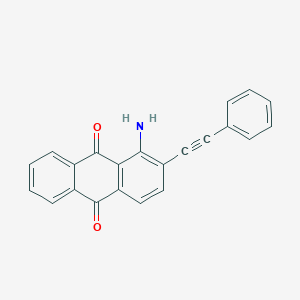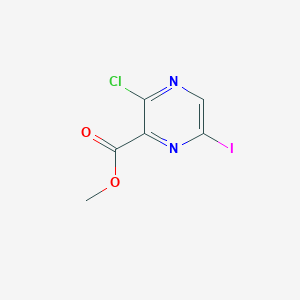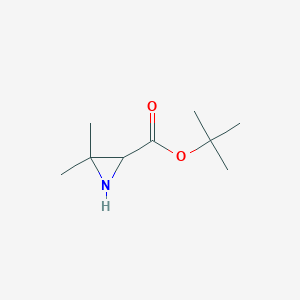
tert-Butyl 3,3-dimethylaziridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3,3-dimethylaziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-dimethylaziridine-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of tert-butyl 3,3-dimethyl-2-bromoacrylate with an amine, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-dimethylaziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aziridines, depending on the nucleophile employed .
Scientific Research Applications
tert-Butyl 3,3-dimethylaziridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethylaziridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aziridine ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with target molecules, potentially inhibiting enzyme activity or altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 3,3-dimethylaziridine-2-carboxylate include other aziridine derivatives such as:
- tert-Butyl 3-ethynylazetidine-1-carboxylate
- tert-Butyl 3,3-dimethylpiperazine-1-carboxylate
- tert-Butyl 4-(pyrrolidin-2-ylcarbonyl)piperazine-1-carboxylate
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features, such as the presence of the tert-butyl and dimethyl groups, which confer specific steric and electronic properties.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl 3,3-dimethylaziridine-2-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-8(2,3)12-7(11)6-9(4,5)10-6/h6,10H,1-5H3 |
InChI Key |
JGAPPPNNQWYENS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-iodo-thieno[3,2-b]thiophene](/img/structure/B13135093.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
![(3S,5S,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Calcium Salt](/img/structure/B13135108.png)
